Ethyl 3-methylpiperidine-3-carboxylate
Overview
Description
Ethyl 3-methylpiperidine-3-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are often used as building blocks in the synthesis of various drugs and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methylpiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-methylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product.
Another method involves the hydrogenation of 3-methylpyridine-3-carboxylate in the presence of a palladium catalyst. This reaction is carried out under hydrogen gas at elevated pressures and temperatures to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure reactors and efficient catalysts to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-methylpiperidine-3-carboxylic acid or 3-methylpiperidinone.
Reduction: 3-methylpiperidine-3-methanol or 3-methylpiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-methylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-methylpiperidine-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Ethyl 3-methylpiperidine-3-carboxylate can be compared to other piperidine derivatives, such as:
Ethyl 4-methylpiperidine-3-carboxylate: Similar structure but with a different substitution pattern, leading to different chemical and biological properties.
3-methylpiperidine-3-carboxylic acid: The carboxylic acid analog, which has different reactivity and solubility properties.
3-methylpiperidine: The parent amine, which lacks the ester functionality and has different chemical behavior.
The uniqueness of this compound lies in its ester functionality, which allows for versatile chemical transformations and applications in various fields.
Properties
IUPAC Name |
ethyl 3-methylpiperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNANFKKPVLUIBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593598 | |
Record name | Ethyl 3-methylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170843-43-3 | |
Record name | Ethyl 3-methylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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